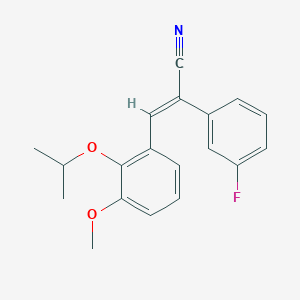
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile, also known as FIPAN, is a chemical compound that belongs to the class of acrylonitrile derivatives. FIPAN has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile is not fully understood. However, it has been suggested that 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile can inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile can reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile is its potent anti-cancer and anti-viral properties. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been shown to have low toxicity in animal studies. However, one limitation of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile. One area of research could be to further investigate the mechanism of action of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile. Another area of research could be to develop more efficient synthesis methods for 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile. Additionally, 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile could be tested against other types of cancer and viral infections to determine its full potential as a therapeutic agent. Finally, the development of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile analogs could lead to the discovery of new drugs with even greater potency and selectivity.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile involves the reaction of 3-fluorobenzaldehyde with 2-isopropoxy-3-methoxybenzaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cancer cell growth. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been tested against the influenza virus and has shown potent anti-viral activity.
Propriétés
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-13(2)23-19-15(7-5-9-18(19)22-3)10-16(12-21)14-6-4-8-17(20)11-14/h4-11,13H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRFBHCJBDAOIO-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C(/C#N)\C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1H-pyrazol-1-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5402846.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5402853.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5402856.png)
![5-ethyl-2,3-dimethyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402864.png)
![{3-(2,4-difluorobenzyl)-1-[4-(dimethylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5402885.png)
![N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5402887.png)
![N-ethyl-2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5402899.png)
![6-{3-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5402900.png)
![N-(2-ethoxy-3-methoxybenzyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402904.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5402911.png)
![1-phenyl-2'H,5'H-spiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,4'-imidazolidine]-2',5'-dione](/img/structure/B5402924.png)
![{[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B5402931.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402936.png)
![N-ethyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5402943.png)